molecular formula C27H22FNO5 B1653285 KRN5 CAS No. 1800465-47-7

KRN5

Cat. No.: B1653285
CAS No.: 1800465-47-7
M. Wt: 459.5 g/mol
InChI Key: WSIOACCDMOKVNM-UHFFFAOYSA-N
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Description

KRN5 is a derivative of 13-(2-fluoro)-benzylberberine, known for its high oral bioavailability and metabolic stability. It is an effective inhibitor of Nuclear Factor of Activated T cells 5 (NFAT5), with an IC50 of 750 nM . This compound has shown potential in treating NFAT5-mediated chronic arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: KRN5 is synthesized from its precursor, KRN2The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the fluorination process .

Industrial Production Methods: The industrial production of this compound involves high-throughput screening of a large library of chemicals to identify potential inhibitors of NFAT5. The selected compounds undergo further optimization to enhance their bioavailability and stability .

Scientific Research Applications

KRN5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been extensively studied for its potential in treating chronic inflammatory diseases like rheumatoid arthritis. This compound inhibits the production of pro-inflammatory mediators in macrophages and effectively suppresses the development of experimental arthritis .

Biological Activity

KRN5 is a small molecule derived from KRN2, primarily recognized for its role as a suppressor of the Nuclear Factor of Activated T cells 5 (NFAT5). This compound has gained attention in the field of immunology and therapeutic development due to its significant biological activities, particularly in the context of autoimmune diseases and inflammation.

This compound functions by inhibiting NFAT5 activity, which is crucial for regulating immune responses and maintaining cellular homeostasis under osmotic stress. The compound has an IC50 value of 750 nM, indicating its potency in suppressing NFAT5 expression . NFAT5 is known to promote the survival and proliferation of immune cells, particularly T cells and macrophages, under both hypertonic and isotonic conditions .

Key Mechanisms:

  • Inhibition of NFAT5: this compound selectively inhibits NFAT5 without affecting its downstream targets, which allows for a targeted therapeutic approach .
  • Regulation of Inflammatory Responses: By modulating NFAT5 activity, this compound can influence the production of pro-inflammatory cytokines and chemokines, thereby impacting inflammatory pathways associated with various chronic diseases .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties. It is absorbed effectively when administered orally and has a manageable half-life that supports its potential as a therapeutic agent. The compound's distribution within tissues correlates with its intended effects on immune modulation .

Case Study 1: Autoimmune Disease Models

A study investigated the effects of this compound in a murine model of rheumatoid arthritis (RA). The administration of this compound resulted in:

  • Reduced Inflammation: Marked decrease in joint swelling and inflammatory markers.
  • Altered Immune Cell Composition: A significant reduction in pathogenic Th17 cells was observed, alongside an increase in regulatory T cells, suggesting a shift towards a more balanced immune response .

Case Study 2: Diabetic Complications

Another study explored the role of this compound in diabetic vascular complications. Findings included:

  • Decreased Aldose Reductase Activity: this compound treatment led to lower levels of aldose reductase, which is implicated in diabetic complications.
  • Improved Vascular Health: Enhanced endothelial function was noted, indicating potential protective effects against diabetes-induced vascular damage .

Comparative Analysis with Other NFAT Inhibitors

CompoundIC50 (nM)MechanismTherapeutic Applications
KRN2500NFAT InhibitionAutoimmunity, Inflammation
This compound750Selective NFAT InhibitionAutoimmunity, Diabetes
Cyclosporine A1000NFAT InhibitionOrgan Transplantation

This compound presents a unique profile compared to other NFAT inhibitors by selectively targeting NFAT5 while preserving downstream signaling pathways, which may reduce side effects associated with broader immunosuppressive therapies .

Properties

CAS No.

1800465-47-7

Molecular Formula

C27H22FNO5

Molecular Weight

459.5 g/mol

IUPAC Name

21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one

InChI

InChI=1S/C27H22FNO5/c1-31-21-8-7-17-19(11-16-5-3-4-6-20(16)28)25-18-13-23-22(33-14-34-23)12-15(18)9-10-29(25)27(30)24(17)26(21)32-2/h3-8,12-13H,9-11,14H2,1-2H3

InChI Key

WSIOACCDMOKVNM-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)CC6=CC=CC=C6F)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)CC6=CC=CC=C6F)OC

Origin of Product

United States

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